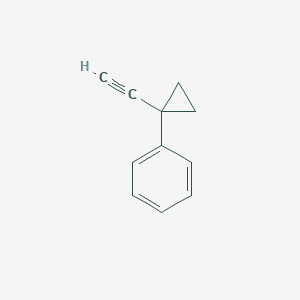

(1-Ethynylcyclopropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-ethynylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJNHMUPFGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577867 | |

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139633-98-0 | |

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-Ethynylcyclopropyl)benzene: Mechanisms, Intermediates, and Experimental Protocols

Abstract

(1-Ethynylcyclopropyl)benzene is a valuable molecular scaffold in medicinal chemistry and materials science, combining the unique steric and electronic properties of a strained cyclopropane ring with the versatile reactivity of a terminal alkyne. This guide provides an in-depth analysis of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will dissect the core mechanistic pathways, identify key intermediates, and offer detailed, field-proven experimental protocols. The discussion emphasizes the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Importance of this compound

The fusion of a phenyl ring, a cyclopropane moiety, and an ethynyl group creates a molecule of significant synthetic potential. The cyclopropane ring, with its inherent strain and high p-character bonds, can participate in ring-opening reactions to generate more complex architectures.[1] The terminal alkyne is a gateway functional group, amenable to a host of transformations including Sonogashira couplings, "click" chemistry via azide-alkyne cycloadditions, and nucleophilic additions.[1][2] This unique combination makes this compound and its derivatives key intermediates in the synthesis of novel pharmaceuticals and advanced organic materials.[3][4] This guide explores the most effective strategies for its construction, focusing on mechanistic clarity and reproducibility.

Retrosynthetic Analysis: Core Synthetic Strategies

The synthesis of this compound can be approached from several logical disconnections. A high-level overview of these strategies provides a framework for understanding the detailed mechanisms discussed later.

Caption: Retrosynthetic overview for this compound.

Two primary and highly effective pathways emerge from this analysis:

-

Pathway A: Alkyne Homologation: This involves the one-carbon extension of a carbonyl group on a pre-formed 1-phenylcyclopropane core. The Corey-Fuchs reaction and Seyferth-Gilbert homologation are the premier methods for this transformation.[5][6]

-

Pathway B: Elimination from a gem-Dihalocyclopropane: This route builds the alkyne directly from a dihalide precursor, which is readily synthesized from styrene. This pathway is often efficient and utilizes common reagents.

Mechanistic Pathway I: The gem-Dihalide Elimination Route

This pathway is arguably one of the most direct methods, beginning with the cyclopropanation of a readily available alkene, styrene.

Step 1: Synthesis of the 1,1-Dibromo-2-phenylcyclopropane Intermediate

The first step is the addition of dibromocarbene to styrene. Dibromocarbene (:CBr₂) is a transient, electrophilic intermediate typically generated in situ from bromoform (CHBr₃) and a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide with a phase-transfer catalyst.

Caption: Synthesis of the gem-dibromide intermediate.

The reaction proceeds via a concerted [1+2] cycloaddition, where the carbene adds across the double bond of styrene. This reaction is generally high-yielding and stereospecific.

Step 2: Base-Induced Elimination to this compound

The conversion of the gem-dibromide to the terminal alkyne is a variation of the Fritsch-Buttenberg-Wiechell rearrangement and requires two equivalents of a strong organolithium base, typically n-butyllithium (n-BuLi).[7]

The mechanism proceeds as follows:

-

Lithium-Halogen Exchange: The first equivalent of n-BuLi preferentially exchanges with the sterically more accessible bromine atom, forming a lithiated bromocyclopropane intermediate. This step is highly dependent on solvent and temperature, often performed at low temperatures (-78 °C) in an ether solvent like THF.[8][9][10]

-

α-Elimination and Carbene Formation: The resulting 1-lithio-1-bromocyclopropane is unstable and readily undergoes α-elimination of lithium bromide (LiBr) to form a highly reactive cyclopropylidene carbene intermediate.[9][11]

-

1,2-Migration (Rearrangement): The carbene rapidly rearranges. In this specific case, a 1,2-shift of the phenyl group or hydrogen could occur. However, the established pathway for forming the terminal alkyne involves a sequence that avoids a simple carbene rearrangement to an allene, which is a common side reaction.[8] A more precise description involves elimination and a subsequent lithium-halogen exchange.

-

Refined Mechanism: A more widely accepted sequence involves: a. Dehydrohalogenation: The first equivalent of strong base removes a proton and a bromine atom to form a 1-bromo-2-phenylcyclopropene intermediate (or its lithiated precursor). b. Second Lithium-Halogen Exchange/Elimination: The second equivalent of n-BuLi reacts with this intermediate. A lithium-halogen exchange followed by quenching with a proton source (like H₂O) yields the terminal alkyne. This is analogous to the second step of the Corey-Fuchs reaction.[7][12]

Caption: Workflow for the Corey-Fuchs reaction.

Method B: The Seyferth-Gilbert Homologation

This reaction provides a more direct, one-pot conversion of the aldehyde to the alkyne. [6][13]The classic protocol uses the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) and a strong base like potassium tert-butoxide (KOtBu).

The mechanism involves:

-

Deprotonation: The strong base deprotonates the Seyferth-Gilbert reagent to form a reactive anion. [14]2. Nucleophilic Attack: The anion attacks the aldehyde's carbonyl carbon.

-

Cyclization & Elimination: The resulting adduct cyclizes to form an oxaphosphetane intermediate, which then eliminates dimethylphosphate and dinitrogen (N₂) gas, likely through a vinyl diazo and vinyl carbene intermediate, which rearranges to the final alkyne. [13][14] A significant improvement is the Ohira-Bestmann modification , which uses the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). [15]This variant can be performed under much milder basic conditions (e.g., K₂CO₃ in methanol), making it compatible with more sensitive substrates. [15][16]

Comparison of Synthetic Pathways

The choice of synthetic route depends on factors like starting material availability, scale, and functional group tolerance.

| Feature | gem-Dihalide Elimination | Corey-Fuchs Reaction | Seyferth-Gilbert/Ohira-Bestmann |

| Starting Material | Styrene | 1-Phenylcyclopropanecarbaldehyde | 1-Phenylcyclopropanecarbaldehyde |

| Key Reagents | Bromoform, Base, n-BuLi | CBr₄, PPh₃, n-BuLi | Seyferth-Gilbert or Ohira-Bestmann Reagent, Base |

| Number of Steps | 2 (from Styrene) | 2 (from Aldehyde) | 1 (from Aldehyde) |

| Key Intermediate | 1,1-Dibromo-2-phenylcyclopropane | (1-(2,2-Dibromovinyl)cyclopropyl)benzene | Oxaphosphetane / Vinyl Carbene |

| Advantages | Starts from cheap bulk chemical; high overall yield. | Well-established; reliable for many substrates. [5] | One-pot procedure; mild conditions for Ohira-Bestmann variant. [15] |

| Disadvantages | Use of pyrophoric n-BuLi; potential for allene side-products. [8] | Stoichiometric PPh₃/PPh₃O waste; requires isolation of intermediate. | Diazo compounds can be hazardous; reagent can be expensive. |

Detailed Experimental Protocol: The gem-Dihalide Route

This protocol is a representative procedure for the synthesis of this compound starting from styrene.

Synthesis of 1,1-Dibromo-2-phenylcyclopropane

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a nitrogen inlet), add styrene (20.8 g, 0.2 mol) and potassium tert-butoxide (33.7 g, 0.3 mol) in 200 mL of anhydrous pentane.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of bromoform (50.6 g, 0.2 mol) in 50 mL of pentane via the dropping funnel over 1 hour. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Workup: Carefully quench the reaction by slowly adding 100 mL of cold water. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 1,1-dibromo-2-phenylcyclopropane as a colorless oil.

Synthesis of this compound

CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Setup: To a 500 mL three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet, add a solution of 1,1-dibromo-2-phenylcyclopropane (27.6 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (125 mL of a 1.6 M solution in hexanes, 0.2 mol, 2.0 equivalents) via the dropping funnel over 1.5 hours. Ensure the internal temperature does not rise above -70 °C. A color change is typically observed. [17]4. Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Workup: Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (rotary evaporation).

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to afford this compound.

Conclusion

The synthesis of this compound is readily achievable through several robust and well-characterized mechanistic pathways. The choice between the gem-dihalide elimination route and carbonyl homologation strategies like the Corey-Fuchs or Seyferth-Gilbert reactions depends on precursor availability, scalability, and laboratory capabilities. The gem-dihalide route offers an efficient path from inexpensive styrene, while the homologation methods provide reliable conversions from an aldehyde precursor, with the Ohira-Bestmann modification being particularly advantageous for its mild conditions. A thorough understanding of the underlying mechanisms and intermediates is crucial for optimizing reaction conditions and troubleshooting potential side reactions, enabling researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

-

Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [2]2. ChemicalBook. (2025). Cyclopropylacetylene | 6746-94-7. [18]3. Thompson, A. S., et al. (1995). Asymmetric synthesis of an anti-HIV agent. Tetrahedron Letters, 36, 937-940. [Referenced in patent US6297410B1] [3]4. Pierce, M. E., et al. (1997). Process for the preparation of cyclopropylacetylene. U.S. Patent No. 6,297,410 B1. [3][4]5. Grokipedia. (n.d.). Seyferth–Gilbert homologation. [6]6. ChemicalBook. (n.d.). Cyclopropylacetylene synthesis. [19]7. Wikipedia. (n.d.). Seyferth–Gilbert homologation. [13]8. Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [14]9. Lin, Y.-J., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(16), 14125–14132. [20]10. Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. [12]11. Wikipedia. (n.d.). Corey–Fuchs reaction. [7]12. All Chemistry. (2019). Seyferth-Gilbert Homologation. [Video]. YouTube. [16]13. Smith, D. A., Reynolds, D. N., & Woo, L. K. (1993). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Journal of the American Chemical Society, 115(6), 2511–2513. [21]14. ECHEMI. (n.d.). Is the elimination reaction between 1 1 dibromo cyclopropane and phenyl lithium feasible in alkaline medium (and some heat). [8]15. Chem-Station. (2014). Seyferth-Gilbert Alkyne Synthesis. [15]16. Chemistry Stack Exchange. (2020). Is the elimination reaction between 1 1 dibromo cyclopropane and phenyl lithium feasible in alkaline medium (and some heat). [9]17. Fasan, R., et al. (2008). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 47(11), 2109-2112. [22]19. Benchchem. (n.d.). (2-Ethynylcyclopropyl)benzene | 91348-21-9. [1]21. Alfa Chemistry. (n.d.). Corey-Fuchs Reaction. [23]22. Tokyo Chemical Industry Co., Ltd. (n.d.). Corey-Fuchs Reaction. 23. Sharma, P., & Singh, V. (2021). Corey–Fuchs reaction enabled synthesis of natural products: a review. Organic & Biomolecular Chemistry, 19(11), 2347-2364. [5]27. Chemistry Stack Exchange. (2018). 1,1-Dibromo-2,2,3,3-tetramethylcyclopropane is treated with CH3Li. [11]35. ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? [17]36. Bailey, W. F., et al. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and t-Butyllithium with 1-Bromo-4-tert-butylbenzene. The Journal of Organic Chemistry, 71(8), 3239-3242. [Referenced on ResearchGate]

Sources

- 1. (2-Ethynylcyclopropyl)benzene | 91348-21-9 | Benchchem [benchchem.com]

- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 3. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 4. WO2000018706A1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Corey-Fuchs Reaction [organic-chemistry.org]

- 13. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 14. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 15. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Cyclopropylacetylene | 6746-94-7 [chemicalbook.com]

- 19. Cyclopropylacetylene synthesis - chemicalbook [chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. DSpace [dr.lib.iastate.edu]

- 22. sas.rochester.edu [sas.rochester.edu]

- 23. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of (1-Ethynylcyclopropyl)benzene: An In-depth Technical Guide

<

Abstract

This technical guide provides a comprehensive spectroscopic analysis of (1-Ethynylcyclopropyl)benzene, a molecule of significant interest in synthetic chemistry and materials science. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate its unique structural features. This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a foundational understanding of the principles and experimental considerations essential for robust chemical characterization.

Introduction: The Structural Significance of this compound

This compound presents a fascinating molecular architecture, combining the rigidity of a phenyl ring, the strained three-membered ring of cyclopropane, and the linear, electron-rich character of a terminal alkyne. This unique amalgamation of functional groups imparts distinct chemical reactivity and physical properties, making its unambiguous structural confirmation paramount for any application. Spectroscopic analysis serves as the cornerstone for this confirmation, providing a detailed fingerprint of the molecule's electronic and vibrational landscape.

This guide will systematically dissect the spectral data, explaining the causality behind observed signals and demonstrating how each technique provides a complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local chemical environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures data reproducibility and accuracy.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] The deuterated solvent is crucial as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming those of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reliable reference point for chemical shifts.[2][3]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their connectivity.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | The complex multiplet in this region is characteristic of a monosubstituted benzene ring.[4] |

| ~ 2.1 | Singlet | 1H | Acetylenic proton (≡C-H) | Protons attached to sp-hybridized carbons typically resonate in this range.[5] The cylindrical electron cloud of the triple bond creates a shielding effect.[5] |

| ~ 1.1-1.3 | Multiplet | 4H | Cyclopropyl protons (-CH₂-CH₂-) | The protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure and associated ring currents, causing them to appear at a characteristically high field (upfield).[2][6][7] |

Diagram: ¹H NMR Structural Correlations

Caption: Correlation of proton environments in this compound with their expected ¹H NMR chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140-145 | Quaternary Aromatic Carbon (C-Ar) | The carbon of the benzene ring attached to the cyclopropyl group is deshielded due to the substituent effect. |

| ~ 128-129 | Aromatic CH (ortho, meta, para) | These carbons of the benzene ring typically resonate in this region.[3][8] |

| ~ 85-90 | Acetylenic Carbon (-C≡) | The sp-hybridized carbons of the alkyne appear in this characteristic downfield region.[9] |

| ~ 65-70 | Acetylenic Carbon (≡C-H) | The terminal sp-hybridized carbon is typically found in this range.[9] |

| ~ 20-25 | Quaternary Cyclopropyl Carbon | The substituted carbon of the cyclopropane ring. |

| ~ 10-15 | Cyclopropyl CH₂ | The methylene carbons of the strained cyclopropane ring are significantly shielded and appear upfield. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This provides a powerful diagnostic tool for identifying the functional groups present.

Experimental Protocol: IR Spectrum Acquisition

Protocol:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.[1]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be acquired first and automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[1]

Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the terminal alkyne and the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3300 | ≡C-H stretch | Terminal Alkyne | Strong, Sharp |

| ~ 3100-3000 | C-H stretch | Aromatic | Medium |

| ~ 2950-2850 | C-H stretch | Cyclopropyl (Alkane) | Medium |

| ~ 2100-2260 | C≡C stretch | Alkyne | Weak to Medium, Sharp |

| ~ 1600, 1450-1500 | C=C stretch | Aromatic Ring | Medium to Strong |

| ~ 690-770 | C-H out-of-plane bend | Monosubstituted Aromatic | Strong |

Causality Behind the Observations:

-

The ≡C-H Stretch: The absorption around 3300 cm⁻¹ is a highly characteristic and reliable indicator of a terminal alkyne.[5][10][11][12] Its high frequency is due to the strength of the sp-hybridized C-H bond.

-

The C≡C Stretch: The carbon-carbon triple bond stretch is found in a relatively uncongested region of the spectrum (2100-2260 cm⁻¹), making it a useful diagnostic peak, though often weak in intensity.[5][11][13]

-

Aromatic Signatures: The presence of a benzene ring is indicated by the C-H stretches just above 3000 cm⁻¹ and the characteristic "ring breathing" C=C stretching vibrations around 1600 and 1450-1500 cm⁻¹.[10][14][15] The strong out-of-plane bending bands in the 690-770 cm⁻¹ region are indicative of a monosubstituted benzene ring.[16]

Diagram: Key IR Vibrational Modes

Sources

- 1. benchchem.com [benchchem.com]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 7. researchgate.net [researchgate.net]

- 8. Benzene(71-43-2) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Theoretical Calculation of Molecular Orbitals for (1-Ethynylcyclopropyl)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of (1-Ethynylcyclopropyl)benzene (ECPB). ECPB is a molecule of significant interest due to the unique electronic interplay between its phenyl, cyclopropyl, and ethynyl moieties. Understanding the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity, electronic properties, and potential applications in materials science and drug development. This document outlines a robust computational workflow using Density Functional Theory (DFT), detailing the rationale behind methodological choices, from geometry optimization to orbital visualization. The presented protocols are designed to be self-validating, ensuring a high degree of scientific integrity for researchers, scientists, and professionals in drug development.

Introduction

This compound (ECPB) is an organic molecule featuring a unique combination of three distinct functional groups: a phenyl ring, a strained cyclopropyl ring, and a linear ethynyl group.[1][2][3] The electronic structure of ECPB is governed by the complex conjugation and inductive effects arising from these components. The phenyl group provides a delocalized π-system, the ethynyl group extends this conjugation, and the three-membered cyclopropyl ring, due to its high degree of s-character in the C-C bonds, exhibits electronic properties that can interact with adjacent π-systems.

The study of molecular orbitals (MOs), particularly the frontier orbitals (HOMO and LUMO), provides profound insights into the chemical behavior of a molecule.[4][5] The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, making it the primary site for electrophilic attack.[4][6] Conversely, the LUMO represents the lowest energy orbital available for electron acceptance, highlighting regions susceptible to nucleophilic attack.[6] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and optical properties.[4][5]

Computational chemistry offers powerful tools for the detailed investigation of molecular electronic structures.[7][8] Among the available methods, Density Functional Theory (DFT) has emerged as a widely used approach due to its favorable balance of computational cost and accuracy for organic molecules.[9][10][11] This guide will provide a step-by-step protocol for performing DFT calculations to elucidate the molecular orbital characteristics of ECPB.

Theoretical Background

Fundamentals of Molecular Orbital Theory

Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[12][13] This linear combination of atomic orbitals (LCAO) results in the formation of bonding orbitals, which are lower in energy than the constituent atomic orbitals, and antibonding orbitals, which are higher in energy.[13] The distribution and energies of these MOs dictate the molecule's electronic properties.[14]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][15] Unlike wave function-based methods like Hartree-Fock, DFT calculates the electronic energy based on the electron density.[16][17] This approach accounts for electron correlation at a lower computational cost than many traditional methods, making it suitable for a wide range of molecular systems.[9][11] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects.

Basis Sets

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals.[18][19][20] Larger basis sets provide a more accurate representation of the orbitals but also increase the computational demand.[7] The Pople-style basis sets, such as 6-31G(d), are commonly used for organic molecules.[20] The "6-31G" designation indicates a split-valence basis set where core orbitals are described by a single function (a contraction of 6 Gaussian functions) and valence orbitals are described by two functions (contractions of 3 and 1 Gaussian functions, respectively).[20] The "(d)" denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for greater flexibility in describing the orbital shapes.[19]

Computational Methodology

This section details a validated, step-by-step protocol for the calculation of molecular orbitals for this compound using the Gaussian software package, a widely used tool in computational chemistry.[21][22]

Workflow Overview

The computational workflow is a multi-step process designed to ensure the final molecular orbital data is derived from a physically realistic and stable molecular structure. Each step builds upon the previous one, forming a self-validating sequence.

Sources

- 1. (1-Ethynyl-cyclopropyl)-benzene | CAS: 139633-98-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound CAS#: 139633-98-0 [m.chemicalbook.com]

- 3. This compound - CAS:139633-98-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. ossila.com [ossila.com]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. fiveable.me [fiveable.me]

- 8. Molecular Orbital Calculations - CD ComputaBio [computabio.com]

- 9. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. Molecular orbitals of benzene [lampz.tugraz.at]

- 13. m.youtube.com [m.youtube.com]

- 14. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

- 15. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 16. physics.stackexchange.com [physics.stackexchange.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 19. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 22. ritme.com [ritme.com]

An In-depth Technical Guide to the X-ray Crystallographic Analysis of Substituted Ethynylcyclopropylbenzenes

This guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the single-crystal X-ray diffraction analysis of substituted ethynylcyclopropylbenzenes. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of novel small molecules.

Introduction: The Structural Significance of Ethynylcyclopropylbenzenes

Substituted ethynylcyclopropylbenzenes represent a fascinating class of organic molecules with potential applications in medicinal chemistry and materials science. The unique combination of a rigid ethynyl linker, a strained cyclopropyl ring, and a versatile benzene core imparts distinct conformational properties and electronic characteristics. Understanding the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions is paramount for correlating structure with function and for the rational design of new chemical entities[1][2].

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level[3][4][5][6]. Unlike spectroscopic techniques that provide indirect structural data, SCXRD offers an unambiguous determination of the molecular and crystal structure, including absolute stereochemistry[2][3]. However, the success of an SCXRD analysis is critically dependent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck[1][3].

This guide will walk through the entire workflow, from crystallization strategies to the final structural refinement and validation, with a focus on the practical considerations and theoretical underpinnings relevant to the analysis of substituted ethynylcyclopropylbenzenes.

The Foundation of Analysis: Growing High-Quality Single Crystals

The journey to a crystal structure begins with the most crucial and often challenging step: crystallization. The goal is to encourage molecules to pack in a highly ordered, three-dimensional lattice. For small organic molecules like substituted ethynylcyclopropylbenzenes, several classical and modern techniques can be employed.

Purity and Solvent Selection

Before attempting crystallization, it is imperative to ensure the highest possible purity of the compound. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

The choice of solvent is a critical parameter. Ideally, the compound should be moderately soluble in the chosen solvent[7]. Highly soluble compounds may crystallize too rapidly, resulting in small or poorly formed crystals, while low solubility can hinder the growth process entirely. A systematic screening of various solvents with different polarities is recommended.

Common Crystallization Techniques

Several methods are commonly used to achieve the supersaturation required for crystal growth:

-

Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over time[7]. This technique is effective for compounds that are not sensitive to air or moisture.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility at lower temperatures can induce crystallization. This method is suitable for compounds with a significant temperature-dependent solubility profile[7].

-

Vapor Diffusion: This technique is particularly useful when only small amounts of material are available[8]. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth[2][8].

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix[7].

A summary of common solvents used for the crystallization of organic compounds is provided in Table 1.

| Solvent Class | Examples | Properties and Considerations |

| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar; good for non-polar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately polar; THF is known to sometimes cause "oiling out"[8]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Good solvents for a wide range of organic molecules. |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar and protic; can form hydrogen bonds. |

| Ketones | Acetone, Methyl ethyl ketone | Polar and aprotic. |

| Esters | Ethyl acetate | Moderately polar. |

| Nitriles | Acetonitrile | Polar and aprotic. |

| Table 1: Common Solvents for Crystallization of Organic Molecules [8] |

The X-ray Diffraction Experiment: From Crystal to Data

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer[1]. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources.

The fundamental principle of X-ray diffraction is that the electrons in the atoms of the crystal scatter the incident X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots or reflections[4][6][9][10]. The relationship between the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ) is described by Bragg's Law: nλ = 2d sinθ[6].

Experimental Workflow

The process of collecting X-ray diffraction data is highly automated and follows a well-defined workflow.

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Data Collection Strategy

The crystal is rotated in the X-ray beam to collect a complete dataset, capturing the intensities and positions of as many unique reflections as possible[10]. A full dataset often consists of hundreds of images taken at different crystal orientations[10].

Data Processing

The raw diffraction images are processed to yield a list of indexed reflections with their corresponding intensities[9]. This involves several computational steps:

-

Indexing: Determining the unit cell parameters and the crystal lattice orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay) and merging symmetry-equivalent reflections[9][10].

Structure Solution and Refinement

The processed data, which contains information about the amplitudes of the scattered X-rays, is used to solve the crystal structure. However, the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules like substituted ethynylcyclopropylbenzenes, direct methods are typically successful in solving the phase problem. These methods use statistical relationships between the reflection intensities to derive initial phase estimates. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process. In this iterative procedure, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

Interpreting the Crystal Structure of Substituted Ethynylcyclopropylbenzenes

The final refined structure provides a wealth of information. For substituted ethynylcyclopropylbenzenes, the analysis would focus on several key aspects:

-

Molecular Conformation: The relative orientation of the benzene ring, the cyclopropyl group, and the ethynyl moiety. The substituents on the benzene ring can significantly influence the preferred conformation due to steric and electronic effects.

-

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the electronic structure of the molecule. For example, the lengths of the C-C bonds in the benzene ring can indicate the extent of electronic perturbation by the substituents[11].

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying and analyzing these interactions is crucial for understanding the solid-state properties of the material.

Below is a table of hypothetical but realistic crystallographic data for a substituted ethynylcyclopropylbenzene.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₂H₁₀O |

| Formula Weight | 170.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.345(2) |

| β (°) | 105.67(1) |

| V (ų) | 931.2(4) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| Reflections Collected | 8654 |

| Independent Reflections | 2134 [R(int) = 0.034] |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.112 |

| Goodness-of-fit on F² | 1.05 |

| Table 2: Illustrative Crystallographic Data for a Substituted Ethynylcyclopropylbenzene |

Data Deposition and Visualization

Upon completion of the analysis, it is standard practice to deposit the crystallographic data in a public repository such as the Cambridge Structural Database (CSD)[12][13]. This ensures the data is accessible to the wider scientific community. The CSD is a valuable resource for searching for and analyzing known crystal structures[14][15].

Visualization software, such as Mercury, is used to generate high-quality images of the crystal structure, highlighting key features and intermolecular interactions.

Caption: Post-refinement data analysis and dissemination workflow.

Conclusion

The X-ray crystallographic analysis of substituted ethynylcyclopropylbenzenes provides indispensable insights into their three-dimensional structure. This guide has outlined the critical steps of the process, from the essential prerequisite of growing high-quality crystals to the intricacies of data collection, structure solution, and refinement. A thorough understanding of these methodologies empowers researchers to fully leverage the power of SCXRD in their scientific endeavors, ultimately facilitating the design of new molecules with tailored properties for a range of applications.

References

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Zeitschrift für Kristallographie - New Crystal Structures. (2019). The crystal structure of 1,2-bis((4-methoxyphenyl)ethynyl)benzene, C24H18O2. Available at: [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Available at: [Link]

-

Deschamps, J. R. (n.d.). X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

Domenicano, A., et al. (1998). Molecular structure and benzene ring deformation of three ethynylbenzenes from gas-phase electron diffraction and quantum chemical calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]

-

PubChem. (n.d.). 1,3-Bis(ethynyl)benzene. Available at: [Link]

-

Automated Topology Builder. (n.d.). Cyclopropylbenzene | C9H10 | MD Topology | NMR | X-Ray. Available at: [Link]

-

ResearchGate. (n.d.). The X‐Ray molecular structure of N,N'‐bis(4‐(1‐methylcyclopropyl)phenyl). Available at: [Link]

-

Automated Topology Builder. (n.d.). ethynylbenzene | C8H5 | MD Topology | NMR | X-Ray. Available at: [Link]

-

National Institutes of Health, High Performance Computing. (n.d.). Cambridge Structural Database/WebCSD. Available at: [Link]

-

Förster, C., et al. (2016). Crystal structure of 1,3-bis{[4-(acetylsulfanyl)phenyl]ethynyl}azulene. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. Available at: [Link]

-

PubChem. (n.d.). Cyclopropylbenzene. Available at: [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, cyclopropyl-. NIST Chemistry WebBook. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

-

National Science Foundation Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. Available at: [Link]

- Wang, H. (2015). Crystal structure of (E)-3-[4-(benzylideneamino)-5-sulfanylidene-3-(p-tolyl). Acta Crystallographica Section E: Structure Reports Online. Available at: https://www.researchgate.net/publication/288835154_Crystal_structure_of_E-3-4-benzylideneamino-5-sulfanylidene-3-p-tolyl-45-dihydro-1H-124-triazol-1-yl-3-4-methoxyphenyl-1-phenylpropan-1-one

Sources

- 1. benchchem.com [benchchem.com]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. How To [chem.rochester.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Molecular structure and benzene ring deformation of three ethynylbenzenes from gas-phase electron diffraction and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hpc.nih.gov [hpc.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aryl-Substituted Cyclopropylalkynes

Abstract

The unique conformational rigidity and electronic properties of the cyclopropane ring, combined with the linear geometry of the alkyne, make aryl-substituted cyclopropylalkynes a compelling structural motif in modern chemistry.[1][2] This guide provides an in-depth exploration of the historical development and seminal synthetic strategies for this valuable class of molecules. It is intended for researchers, scientists, and professionals in drug development who seek to leverage these structures in their own work. We will delve into the key synthetic transformations that enable the construction of these compounds, offering not just protocols, but also the mechanistic rationale behind them.

Introduction: The Allure of a Strained System

The cyclopropyl group is a recurring motif in medicinal chemistry, valued for its ability to enhance metabolic stability and lock molecules into bioactive conformations.[2] When appended to an aryl system, it allows for the exploration of lipophilic binding pockets within biological targets.[2] The further incorporation of an alkyne functionality introduces a versatile handle for a variety of chemical transformations, most notably in the realm of "click chemistry" for bioconjugation and in the synthesis of complex molecular architectures.[3] The combination of these three components—aryl group, cyclopropane, and alkyne—results in a privileged scaffold with significant potential in drug discovery and materials science.

Historical Perspective: A Convergence of Classic Reactions

The discovery of aryl-substituted cyclopropylalkynes was not a singular event but rather an evolutionary process built upon a foundation of well-established organic reactions. The journey to these molecules can be understood as the strategic combination of methods to first construct the cyclopropylalkyne core, followed by the introduction of the aryl substituent.

The Genesis of the Cyclopropylalkyne Core

Early syntheses focused on the creation of the parent structure, cyclopropylacetylene. One of the earliest documented methods involves the double dehydrochlorination of 1-cyclopropyl-1,1-dichloroethane, which is itself derived from the chlorination of cyclopropyl methyl ketone using phosphorus pentachloride.[4] However, this method often suffers from low yields, typically in the range of 20-25%.[4]

A more efficient, one-pot synthesis was later developed involving the reaction of 5-chloro-1-pentyne with a strong organolithium base such as n-butyllithium or n-hexyllithium.[4] This process proceeds through metalation followed by an intramolecular cyclization.[4]

An alternative approach leverages the condensation of cyclopropane carboxaldehyde with malonic acid to form 3-cyclopropylacrylic acid.[5][6] Subsequent halogenation and dehydrohalogenation steps yield the desired cyclopropylacetylene.[5][6] This multi-step process offers the advantage of utilizing readily available and inexpensive starting materials, making it suitable for larger-scale preparations.[5][6]

The Introduction of the Aryl Moiety: The Rise of Cross-Coupling

With reliable methods for synthesizing the cyclopropylalkyne core established, the focus shifted to the introduction of aryl substituents. The advent of palladium-catalyzed cross-coupling reactions revolutionized this area of synthesis. The Sonogashira coupling , a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, emerged as the premier method for this transformation.[7][8]

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[7][8] This methodology has proven to be highly versatile, tolerating a wide range of functional groups on both the aryl halide and the cyclopropylalkyne.

Key Synthetic Methodologies in Detail

The synthesis of aryl-substituted cyclopropylalkynes can be broadly categorized into two strategic approaches:

-

Late-Stage Arylation: Synthesis of a cyclopropylalkyne followed by a cross-coupling reaction to introduce the aryl group.

-

Early-Stage Arylation: Beginning with an aryl-substituted cyclopropane precursor, followed by the introduction of the alkyne functionality.

Late-Stage Arylation via Sonogashira Coupling

This is arguably the most common and versatile approach. The general workflow is depicted below:

Figure 1: General workflow for the synthesis of aryl-substituted cyclopropylalkynes via Sonogashira coupling.

Mechanistic Considerations: The catalytic cycle of the Sonogashira coupling is a well-studied process involving oxidative addition, transmetalation, and reductive elimination steps. The choice of palladium catalyst, ligands, copper source, and base can significantly impact the reaction efficiency and substrate scope.

Experimental Protocol: Synthesis of 1-Phenyl-2-cyclopropylethyne

Materials:

-

Iodobenzene

-

Cyclopropylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add cyclopropylacetylene (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-phenyl-2-cyclopropylethyne.

Synthesis from Aryl-Substituted Precursors

An alternative strategy involves the formation of the alkyne from a suitable aryl-substituted cyclopropyl precursor. A common method is the dehydrohalogenation of a dihaloalkane, which can be synthesized from an aryl cyclopropyl ketone.

Figure 2: Workflow for synthesizing aryl-substituted cyclopropylalkynes from aryl cyclopropyl ketones.

Experimental Protocol: Two-Step Synthesis from Phenyl Cyclopropyl Ketone

Step 1: Synthesis of (1,1-dichloroethyl)cyclopropane

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add phenyl cyclopropyl ketone (1.0 eq) and phosphorus pentachloride (1.1 eq).

-

Heat the mixture gently until the reaction begins, then remove the heat source. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture at a gentle reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (1,1-dichloroethyl)cyclopropane.

Step 2: Synthesis of 1-Ethynyl-1-phenylcyclopropane

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of potassium tert-butoxide (2.5 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Heat the solution to 50-60 °C.

-

Slowly add the crude (1,1-dichloroethyl)cyclopropane from the previous step, dissolved in a small amount of DMSO, to the hot base solution.

-

After the addition is complete, continue stirring at 60 °C for 3 hours.

-

Cool the reaction mixture, pour it into ice water, and extract with pentane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Carefully remove the solvent by distillation at atmospheric pressure. The product is volatile.

-

Further purify the product by fractional distillation under reduced pressure.

Data Summary

| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Sonogashira Coupling | Aryl halide, Cyclopropylacetylene | Pd catalyst, Cu(I) co-catalyst, Amine base | 60-95% | High functional group tolerance, mild conditions, high yields | Requires pre-synthesis of cyclopropylacetylene, potential for homocoupling side products |

| Dehydrohalogenation | Aryl cyclopropyl ketone | PCl₅, Strong base (e.g., t-BuOK) | 40-70% (over two steps) | Utilizes readily available ketones | Harsh reaction conditions, lower overall yields, substrate scope can be limited |

Applications in Drug Development and Beyond

The rigid framework of aryl-substituted cyclopropylalkynes makes them attractive for probing the binding pockets of enzymes and receptors. The cyclopropylamine substructure, for instance, is a known inhibitor of amine oxidases like monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), which are targets for neurological diseases and cancer, respectively.[9] The alkyne moiety provides a gateway for further functionalization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. For example, the antiretroviral drug Efavirenz contains a cyclopropylacetylene unit, highlighting the pharmaceutical relevance of this scaffold.[4]

Conclusion

The synthesis of aryl-substituted cyclopropylalkynes represents a beautiful convergence of classic and modern organic chemistry. From the early, often low-yielding methods to construct the cyclopropylalkyne core, to the advent of highly efficient palladium-catalyzed cross-coupling reactions, the synthetic chemist's toolbox for accessing these valuable compounds has expanded significantly. The unique structural and electronic features of this scaffold ensure its continued importance in the design of new therapeutics and functional materials.

References

- Process for the preparation of ethynylcyclopropane. EP0922686B1.

-

Favorskii reaction. Wikipedia. [Link]

-

Favorskii reaction. chemeurope.com. [Link]

-

Cyclopropylacetylene. Wikipedia. [Link]

- Synthesis method of ethynylcyclopropane. KR20100135267A.

- (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. US9469597B2.

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Cyclic polymers from alkynes: a review. Chemical Science (RSC Publishing). [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Favorskii Reaction. Organic Chemistry Portal. [Link]

-

Favorskii reaction. EPFL Graph Search. [Link]

-

ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. [Link]

- Process for the preparation of cyclopropylacetylene. US6297410B1.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. NIH. [Link]

-

Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]

- Preparation method for cyclopropyl acetylene. CN105985223A.

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

-

Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Organic Chemistry Class Notes. [Link]

-

8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

-

Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

-

Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry - ACS Publications. [Link]

- Acylated arylcycloalkylamines and their use as pharmaceuticals. US7186735B2.

- Acylated arylcycloalkylamines and their use as pharmaceuticals. AU2003250159B2.

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

-

8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

-

Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]

- Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. AU2018227849A1.

-

A PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETYLENE. WO/1999/006341. [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central. [Link]

-

8.10: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

-

Reactions of Alkenes: Addition of Carbenes. YouTube. [Link]

-

Ethynyl[2.2]paracyclophanes as Building Blocks for Extended π-Systems. ResearchGate. [Link]

-

Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PMC - NIH. [Link]

-

Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed. [Link]

- Aryl-or heteroaryl-substituted benzene compounds. US9855275B2.

-

1-Ethynyl-2-methylcyclopropane. PubChem. [Link]

-

Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]

-

PCP: a review of synthetic methods for forensic clandestine investigation. PubMed. [Link]

-

Favorskii Reaction | Organic Chemistry Tricks by Komali mam. YouTube. [Link]

-

Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

-

Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. ResearchGate. [Link]

-

Favorskii Rearrangement: Reaction mechanism chemistry tutorial.. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Cyclic polymers from alkynes: a review - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 5. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US9469597B2 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electronic Properties and Reactivity of the Ethynylcyclopropyl Group

Introduction

Within the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique functional groups is paramount to achieving desired molecular properties. The ethynylcyclopropyl moiety, a compact and rigid structure combining a strained three-membered ring with a linear alkyne, has emerged as a compelling architectural element. Its utility extends far beyond that of a simple linker, offering a sophisticated tool for modulating electronic profiles, enhancing metabolic stability, and providing precise conformational control.[1][2] This group is notably a key component of the FDA-approved non-nucleoside reverse transcriptase inhibitor, Efavirenz, underscoring its significance in pharmaceutical design.[3]

This guide provides a comprehensive exploration of the core principles governing the ethynylcyclopropyl group. We will dissect its unique electronic structure, stemming from the interplay between the strained Walsh orbitals of the cyclopropane ring and the π-system of the alkyne. This electronic foundation dictates its diverse reactivity, which will be examined through key synthetic transformations. Finally, we will explore its practical applications, particularly its role as a bioisosteric replacement for larger aromatic systems and its impact on the pharmacokinetic profiles of bioactive molecules.

The Unique Electronic Landscape

The distinct behavior of the ethynylcyclopropyl group is not merely the sum of its parts but rather a product of the synergistic interaction between the cyclopropyl ring and the ethynyl π-system.

The Cyclopropane Ring: A σ-Aromatic System

The cyclopropane ring deviates significantly from typical alkanes. Due to severe angle strain (internal C-C-C angles of 60°), the carbon atoms utilize sp²-hybridized orbitals to form the C-C bonds, resulting in bent "banana" bonds outside the internuclear axis.[4] The C-H bonds, conversely, have higher s-character. This unique arrangement creates a set of high-lying molecular orbitals known as Walsh orbitals. These orbitals endow the cyclopropane ring with properties akin to a π-system, including the ability to engage in conjugation.[1][5] This "σ-aromaticity" allows the cyclopropyl group to act as a potent resonance electron-donating group when adjacent to an electron-deficient center.[6]

The Ethynyl Group: A Linear π-System

The ethynyl (alkyne) group consists of two sp-hybridized carbon atoms forming a linear σ-bond and two orthogonal π-bonds. This high degree of s-character makes the acetylenic proton relatively acidic and the triple bond itself electron-rich, rendering it susceptible to addition reactions and capable of acting as a ligand for transition metals.

Synergistic Conjugation: Walsh Orbitals and the Alkyne π-System

When directly connected, the Walsh orbitals of the cyclopropyl ring can effectively overlap with the π-orbitals of the ethynyl group. This interaction is central to the moiety's electronic character. The cyclopropyl ring donates electron density into the alkyne's π-system, a form of hyperconjugation that stabilizes adjacent carbocations or electron-deficient centers.[7][8] This electronic interplay modifies the reactivity of both components and is the fundamental reason for the group's utility as a unique electronic modulator.

Caption: Interaction of the cyclopropyl Walsh HOMO with the alkyne π-system.

Physicochemical Properties and Spectroscopic Signatures

The compact, rigid, and sp³-rich nature of the ethynylcyclopropyl group imparts favorable physicochemical properties, making it an attractive alternative to traditional aromatic rings in drug design.

Physicochemical Profile

Replacing a phenyl ring with an ethynylcyclopropyl group can lead to significant improvements in a compound's drug-like properties. This strategy is a key part of the "escape from flatland" concept in medicinal chemistry, which advocates for increasing the three-dimensional character of drug candidates.[9]

| Property | Phenyl Group | Ethynylcyclopropyl Group | Rationale for Improvement |

| Lipophilicity (cLogP) | High | Lower | Increased sp³ character reduces lipophilicity, often improving solubility.[9] |

| Aqueous Solubility | Generally Low | Generally Higher | Lower lipophilicity and potential for H-bonding with the alkyne. |

| Metabolic Stability | Prone to CYP450 oxidation | More resistant | C-H bonds are stronger; lacks aromatic sites for oxidation.[10] |

| Molecular Weight | 77 g/mol | 65 g/mol | Smaller size contributes to better ligand efficiency. |

Spectroscopic Characterization

The identification of the ethynylcyclopropyl moiety is straightforward using standard spectroscopic techniques.[11][12]

-

¹H NMR: Expects characteristic high-field signals for the cyclopropyl protons (typically 0.5-1.5 ppm) due to the ring's shielding effects. The acetylenic proton appears as a singlet around 2.0-3.0 ppm.

-

¹³C NMR: The sp-hybridized carbons of the alkyne typically resonate between 65 and 90 ppm. The cyclopropyl carbons appear at high field, with the substituted carbon around 0-10 ppm and the CH₂ groups at 10-20 ppm.

-

Infrared (IR) Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretch. A medium-intensity band for the C≡C stretch appears near 2100 cm⁻¹.

Reactivity and Synthetic Utility

The ethynylcyclopropyl group offers two primary sites for chemical modification: the alkyne and the strained ring.

Reactions of the Ethynyl Group

The terminal alkyne is a versatile handle for a wide array of transformations, allowing for the facile introduction of further complexity.

-

Transition-Metal Catalyzed Couplings: The ethynylcyclopropane readily participates in cornerstone C-C bond-forming reactions like the Sonogashira, Heck, and Suzuki couplings, enabling its connection to aryl, vinyl, or other alkyl fragments.

-

Click Chemistry: The terminal alkyne is an ideal partner for the Huisgen 1,3-dipolar cycloaddition with azides, providing rapid and efficient access to triazole-linked conjugates.[3]

-

Hydration and Addition: The triple bond can undergo Markovnikov or anti-Markovnikov hydration to yield cyclopropyl methyl ketones or cyclopropyl aldehydes, respectively. It is also susceptible to the addition of halogens and other electrophiles.

Reactions Involving the Cyclopropyl Ring

The inherent ring strain of approximately 27.5 kcal/mol makes the cyclopropane ring susceptible to ring-opening reactions, particularly when activated by an appropriate substituent.[13]

-

Electrophilic Ring Opening: In the presence of strong electrophiles or acids, the cyclopropane ring can open. The adjacent ethynyl group can influence the regioselectivity of this opening by stabilizing intermediates through conjugation.[14][15]

-

Cycloadditions: While the alkyne is the more common participant in cycloadditions, the strained C-C bonds of the cyclopropyl ring can, under certain conditions (e.g., transition-metal catalysis), participate in formal [2+2] or [3+2] cycloadditions.[16][17]

Key Experimental Protocols

The following protocols describe the preparation of the core ethynylcyclopropane structure and a representative coupling reaction.

Protocol: Synthesis of Ethynylcyclopropane

This two-step procedure starts from the commercially available cyclopropyl methyl ketone. The double dehydrochlorination of the intermediate 1-cyclopropyl-1,1-dichloroethane provides the target compound.[3]

Caption: Workflow for the synthesis of Ethynylcyclopropane.

Step-by-Step Methodology:

-

Chlorination: To a flask cooled in an ice bath, add cyclopropyl methyl ketone. Slowly add one equivalent of phosphorus pentachloride (PCl₅) in portions, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up 1: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-cyclopropyl-1,1-dichloroethane is often used directly in the next step.

-

Dehydrochlorination: Dissolve the crude dichloroethane in anhydrous dimethyl sulfoxide (DMSO). Add 2.2 equivalents of potassium tert-butoxide in portions. An exotherm may be observed.

-

Reaction Monitoring & Work-up 2: Stir the reaction at room temperature for 4-6 hours until GC-MS analysis indicates the consumption of the starting material. Pour the mixture into water and extract with a low-boiling point solvent like pentane. Dry the organic extracts, and carefully distill the solvent to isolate the volatile ethynylcyclopropane product (b.p. 51-53 °C).[3]

Protocol: Sonogashira Coupling of Ethynylcyclopropane

This protocol demonstrates the coupling of ethynylcyclopropane with an aryl halide, a common method for incorporating the moiety into more complex scaffolds.

Step-by-Step Methodology:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.).

-

Substrate Addition: Add ethynylcyclopropane (1.2 eq.) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-ethynylcyclopropane compound.

Conclusion and Future Outlook

The ethynylcyclopropyl group is a powerful and nuanced building block for molecular design. Its unique electronic structure, born from the conjugation of a strained σ-system with a π-system, provides a distinct method for modulating molecular properties. This, combined with its favorable physicochemical profile and synthetic versatility, has cemented its role in modern drug discovery.[1][2] As synthetic methodologies become more advanced, we can anticipate the ethynylcyclopropyl moiety being employed in increasingly sophisticated ways, not only as a phenyl bioisostere but as a unique pharmacophore in its own right, leading to the development of novel therapeutics with enhanced efficacy and optimized ADME properties.

References

- Process for the preparation of ethynylcyclopropane.

- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.Journal of Medicinal Chemistry.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- The Cyclopropyl Group in Medicinal Chemistry.

- Aliphatic Rings as Bioisosteres of Phenyl Ring. PharmaBlock.

- Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease.PubMed Central.

- Orbital Interactions.YouTube.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Conventional strain energy estimates for cyclopropane.

- Orbital Interactions.YouTube.

- Strain Energy Increments. UMass OWL.

- Unraveling the Electronic Influence of the Cyclopropyl Group: A Comput

- Reactivity of electrophilic cyclopropanes.PubMed Central.

- Cyclopropylacetylene.Wikipedia.

- 16.6 Cycloaddition Reactions.YouTube.

- Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound.MDPI.

- Reactivity of electrophilic cyclopropanes.

- 2.3. Cycloaddition Reactions 2.4. Cycloreversions. Thieme Connect.

- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores.MDPI.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Strain Energy Increments [owl.umass.edu]

- 14. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]